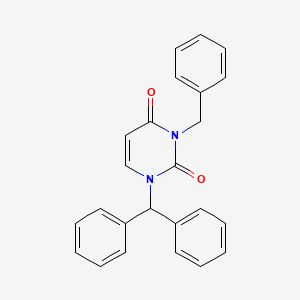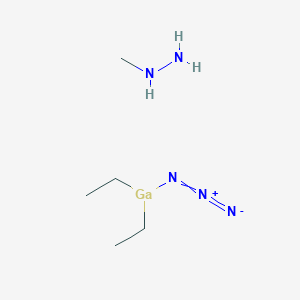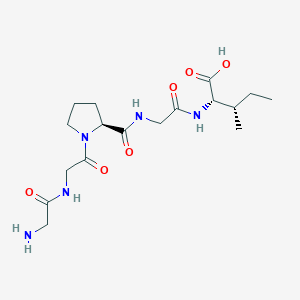
Glycylglycyl-L-prolylglycyl-L-isoleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycylglycyl-L-prolylglycyl-L-isoleucine is a synthetic peptide compound composed of glycine, proline, and isoleucine amino acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-L-prolylglycyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are employed to ensure efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Glycylglycyl-L-prolylglycyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents under controlled conditions.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may yield reduced peptides with altered functional groups.
Applications De Recherche Scientifique
Glycylglycyl-L-prolylglycyl-L-isoleucine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Glycylglycyl-L-prolylglycyl-L-isoleucine involves its interaction with specific molecular targets and pathways. It may modulate cellular signaling pathways, influence protein-protein interactions, and affect gene expression. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another synthetic peptide with potential neuroprotective effects.
Glycylglycyl-L-isoleucine: A simpler peptide with similar structural features.
Uniqueness
Glycylglycyl-L-prolylglycyl-L-isoleucine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its combination of glycine, proline, and isoleucine residues may confer unique stability, reactivity, and biological activity compared to other peptides.
Propriétés
Numéro CAS |
742068-49-1 |
|---|---|
Formule moléculaire |
C17H29N5O6 |
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
(2S,3S)-2-[[2-[[(2S)-1-[2-[(2-aminoacetyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C17H29N5O6/c1-3-10(2)15(17(27)28)21-13(24)8-20-16(26)11-5-4-6-22(11)14(25)9-19-12(23)7-18/h10-11,15H,3-9,18H2,1-2H3,(H,19,23)(H,20,26)(H,21,24)(H,27,28)/t10-,11-,15-/m0/s1 |
Clé InChI |
VWVSJPQXBBRNNI-PGUXBMHVSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)CNC(=O)CN |
SMILES canonique |
CCC(C)C(C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)CNC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


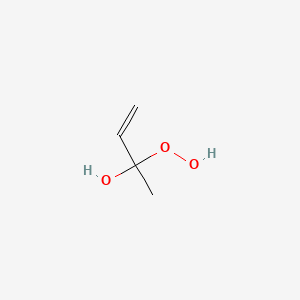
![Benzenesulfonamide, 4-[3-(3-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14222786.png)
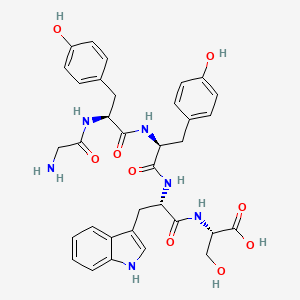
![Acetamide, N-[(4-chlorophenyl)thio]-](/img/structure/B14222807.png)


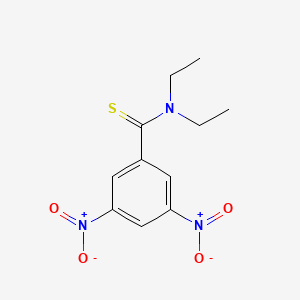
![2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole](/img/structure/B14222822.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-fluorophenyl}acetamide](/img/structure/B14222824.png)
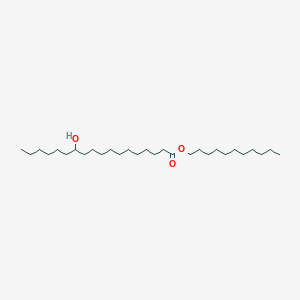
![Pyridine, 2-[2-(4-chlorophenyl)-1-(phenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B14222841.png)

